molecular formula C14H9F6N3O2S B2861518 1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-pyrazole-4-carbonitrile CAS No. 318469-14-6

1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-pyrazole-4-carbonitrile

Cat. No.: B2861518
CAS No.: 318469-14-6
M. Wt: 397.3
InChI Key: LBKFDCSXSNAUNU-UHFFFAOYSA-N
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Description

1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C14H9F6N3O2S and its molecular weight is 397.3. The purity is usually 95%.
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Biological Activity

1-Methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-pyrazole-4-carbonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H12F6N4O2S\text{C}_{15}\text{H}_{12}\text{F}_6\text{N}_4\text{O}_2\text{S}

This structure features a pyrazole ring substituted with trifluoromethyl and sulfonyl groups, which are known to enhance biological activity.

Antifungal Activity

A study investigated a series of pyrazole derivatives, including compounds similar to this compound. These derivatives exhibited moderate antifungal activity against various phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum. Notably, some compounds showed over 50% inhibition at concentrations of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .

Adenosine Receptor Affinity

Research has indicated that similar pyrazole derivatives can interact with adenosine receptors. One study highlighted a derivative that displayed high affinity for the human A3 adenosine receptor (Ki = 11 nM), suggesting potential applications in targeting this receptor for therapeutic purposes. Molecular docking studies provided insights into the binding affinities and selectivities of these compounds towards different adenosine receptor subtypes .

Insecticidal Properties

Compounds within the phenylpyrazole chemical family, such as those related to our compound of interest, have been noted for their insecticidal properties. Ethiprole, a well-known member of this family, acts as a blocker of GABA-regulated chloride channels in insects, indicating that similar mechanisms may be applicable to our compound .

Study on Antimicrobial Activity

A recent investigation focused on the antimicrobial properties of substituted pyrazoles, including our target compound. The results demonstrated significant antibacterial activity against pathogenic bacteria, suggesting that modifications in the pyrazole scaffold could lead to enhanced efficacy against microbial infections .

Molecular Docking Analysis

In another study, molecular docking simulations were conducted to explore the binding interactions of the compound with various biological targets. The results indicated that the trifluoromethyl and sulfonyl substituents play crucial roles in enhancing binding affinity and selectivity towards specific receptors, which may explain the observed biological activities .

Data Summary Table

Biological Activity Target Organism/Pathway Activity Level Reference
AntifungalGibberella zeae>50% inhibition at 100 µg/mL
Adenosine ReceptorhA3 ARKi = 11 nM
InsecticidalGABA-regulated channelsEffective
AntimicrobialVarious bacteriaSignificant activity

Properties

IUPAC Name

1-methyl-3-(trifluoromethyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfonyl]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6N3O2S/c1-23-12(10(6-21)11(22-23)14(18,19)20)26(24,25)7-8-3-2-4-9(5-8)13(15,16)17/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKFDCSXSNAUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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